molecular formula C21H32O2 B042041 Allopregnenolone CAS No. 566-61-0

Allopregnenolone

Cat. No. B042041
CAS RN: 566-61-0
M. Wt: 316.5 g/mol
InChI Key: SFXPZLCQRZASKK-CKBUFISISA-N
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Description

Allopregnenolone, also known as (3α,5α)-3-hydroxypregnan-20-one, is a neuroactive steroid with therapeutic potential for the treatment of various stress-related diseases, including post-traumatic stress disorder (PTSD), depression, and alcohol use disorders, as well as neurological and psychiatric conditions worsened by stress, such as multiple sclerosis, schizophrenia, and seizure disorders (Boero, Porcu, & Morrow, 2019). This steroid is a metabolite of pregnenolone and progesterone and exhibits significant effects on γ-aminobutyric acid (GABA)A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling in the innate immune system and brain, playing a crucial role in both the prevention and treatment of stress-related diseases.

Synthesis Analysis

Allopregnenolone is synthesized in the brain from cholesterol through a series of enzymatic transformations. Cholesterol is first converted into pregnenolone, which is then transformed into progesterone. Progesterone undergoes further conversion to produce allopregnenolone. This process is critical for the synthesis of neurosteroids, which modulate neurotransmission and influence the clinical course of epileptic disorders and other conditions (Preslock, 1980).

Scientific Research Applications

  • Seizure Control : Allopregnenolone and pregnenolone sulfate can reduce audiogenic seizures induced by nicotine, suggesting their importance in preventing convulsive behavior (Martín-García & Pallarés, 2005).

  • Modulating GABA Receptors : Allopregnenolone in the brain reduces the duration of righting reflex loss induced by the GABAA receptor agonist muscimol, indicating its role in regulating GABA-A receptor activity (Pinna et al., 2000).

  • Neurological Disease Treatments : Pregnenolone and its derivatives enhance learning, memory, relief of depression, locomotor activity, and promote neuronal cell survival, offering potential in future treatments for neurological diseases (Weng & Chung, 2016).

  • Neuroprotection : Allopregnenolone has neuroprotective effects on hippocampal irreversible neurotoxicity in vitro (Frank & Sagratella, 2000).

  • Anxiety Psychopathology : It modulates amygdala connectivity during resting state, potentially impacting anxiety psychopathology (Sripada et al., 2014).

  • Psychiatric Disorders : Neurosteroids like allopregnanolone show potential as biomarkers for psychiatric disorders and potential therapeutic treatments (Tomaselli & Vallée, 2019).

  • Alcohol Use Disorders : Allopregnenolone or its precursor pregnenolone shows potential for treating various symptoms of alcohol use disorders, with the possibility of prevention and treatment of AUDs (Morrow, Boero, & Porcu, 2019).

  • Mood Disorders : Its effects on GABAA receptors suggest potential as a novel treatment for mood disorders, including postpartum depression (Paul, Pinna, & Guidotti, 2020).

Safety And Hazards

Allopregnanolone should be handled with care to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . Side effects of brexanolone may include sedation, sleepiness, dry mouth, hot flashes, and loss of consciousness .

Future Directions

The future of Allopregnenolone research is promising. There is ongoing research into the development of synthetic analogues or different therapeutic strategies able to increase allopregnanolone levels . The hope is that these novel neurosteroid therapeutics will provide fast-acting treatment for impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .

properties

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXPZLCQRZASKK-CKBUFISISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292572
Record name (3β,5α)-3-Hydroxypregn-16-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Hydroxy-5alpha-pregn-16-en-20-one

CAS RN

566-61-0
Record name (3β,5α)-3-Hydroxypregn-16-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Pregnolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,5α)-3-Hydroxypregn-16-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-HYDROXY-5.ALPHA.-PREGN-16-EN-20-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KVC0NOT64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
584
Citations
C Frank, S Sagratella - Progress in Neuro-Psychopharmacology and …, 2000 - Elsevier
1. The effects of allopregnenolone, a neurosteroid, endowed with GABAmimetic properties, were tested towards two models of irreversible hippocampal neurotoxicity: i) the irreversible …
Number of citations: 65 www.sciencedirect.com
A Kumar, R Goyal, A Prakash - European journal of pharmacology, 2009 - Elsevier
… Allopregnenolone was administered 30 min before immobilization stress. However, … 10 min before allopregnenolone treatment in combination studies. Allopregnenolone and musimol …
Number of citations: 21 www.sciencedirect.com
IV Dovzhikova, IA Andrievskaya… - Acta Biomedica …, 2018 - actabiomedica.ru
… and its neuroactive metabolites – allopregnenolone and 5α-… 5α-dihydroprogesterone and allopregnenolone – in placenta … 5α-dihydroprogesterone and allopregnenolone. Newborns …
Number of citations: 0 www.actabiomedica.ru
E Heftmann, S Schwimmer - Phytochemistry, 1972 - Elsevier
… Our present study establishes the role of allopregnenolone as one of the products of tomatine … Allopregnenolone could also be formed from neotigogenin in the tomato plant. Practically …
Number of citations: 61 www.sciencedirect.com
MT Gross - 1984 - elibrary.ru
… was converted to allopregnenolone by tomato plastids. The presence of allopregnenolone as one of the metabolites was established by dilution with carrier allopregnenolone and …
Number of citations: 0 elibrary.ru
A Milewicz, D Jedrzejuk - Maturitas, 2006 - Elsevier
… It was shown that during the late luteal phase, independently of PMS diagnosis, low-dose alcohol infusion resulted in decreasing peripheral allopregnenolone levels. It is suggested that …
Number of citations: 162 www.sciencedirect.com
O TARȚA-ARSENE, G Moisa, D GABRIELA… - 2014 - farmaciajournal.com
… This is also demonstrated by the fact of presence of cerebral allopregnenolone in the cases with adrenalectomies, so without any possibility of making it peripherally, so it has to be a …
Number of citations: 1 farmaciajournal.com
ZK Qiu, X Liu, D Tang, Z Zhang, QH Fan, YY Pan… - Biomedicine & …, 2018 - Elsevier
… In addition, the increased levels of allopregnenolone by AC-… of allopregnenolone in cancer cells [63,64]. Moreover, the important role of TSPO and neurosteriods (eg allopregnenolone) …
Number of citations: 4 www.sciencedirect.com
AV Sirotkin - Reproductive Biology, 2021 - Elsevier
… (s), such as ginkgolide B and allopregnenolone which, like ginkgo extract, can promote … Ginkgo and its molecules, ginkgolide B and allopregnenolone can be useful for prevention …
Number of citations: 8 www.sciencedirect.com
C Prasad… - NASA, 1997 - apps.dtic.mil
Briefly, through the research outlined in this proposal we had hoped to achieve following specific goal. To develop a biochemical measure that will predict the quality of mental …
Number of citations: 2 apps.dtic.mil

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